3-Chloro-2-(hydroxymethyl)quinolin-4-ol
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Overview
Description
3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(hydroxymethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of 3-chloro-2-(carboxymethyl)quinolin-4-ol.
Reduction: Formation of 3-chloro-2-(aminomethyl)quinolin-4-ol.
Substitution: Formation of 3-substituted-2-(hydroxymethyl)quinolin-4-ol derivatives.
Scientific Research Applications
3-Chloro-2-(hydroxymethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antifungal activity is linked to the disruption of fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of antimalarial drugs.
2,4-Dihydroxyquinoline: Exhibits significant antibacterial activity.
Uniqueness
3-Chloro-2-(hydroxymethyl)quinolin-4-ol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a derivative of the quinoline family, which has gained attention for its diverse biological activities. This compound's structure, featuring a hydroxymethyl group and a chlorine atom, contributes to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with a hydroxymethyl substituent at the second position and a chlorine atom at the third position. The presence of these functional groups significantly influences its biological activity.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activities against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 4 µg/mL |
This compound | Escherichia coli | 8 µg/mL |
Other Quinoline Derivative | Klebsiella pneumoniae | 2 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer).
Case Study: In Vitro Cytotoxicity Assay
In one study, the viability of MDA-MB-231 cells was assessed after treatment with varying concentrations of this compound. The results indicated a concentration-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 47 |
25 | 30 |
The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 28 µM against PC-3 cells, indicating its potent anticancer activity .
Antiviral Activity
Emerging research suggests that quinoline derivatives may also possess antiviral properties. A study focused on the antiviral activity against dengue virus serotype 2 revealed that certain quinoline derivatives exhibited significant inhibitory effects. While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication early in the viral life cycle .
The mechanisms underlying the biological activities of quinoline derivatives typically involve:
- Inhibition of Enzymatic Activity : Many quinolines inhibit key enzymes involved in cellular processes, such as topoisomerases in cancer cells.
- Interference with Cell Signaling : Quinoline derivatives can disrupt signaling pathways that promote cell proliferation.
- Induction of Apoptosis : Certain compounds trigger programmed cell death in malignant cells.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-2-(hydroxymethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c11-9-8(5-13)12-7-4-2-1-3-6(7)10(9)14/h1-4,13H,5H2,(H,12,14) |
InChI Key |
HBCFUIJUYWKMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)CO)Cl |
Origin of Product |
United States |
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